molecular formula C20H16N4O2 B2956970 4-cyano-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-22-1

4-cyano-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2956970
CAS RN: 862809-22-1
M. Wt: 344.374
InChI Key: QMJXESLRAMWWNH-UHFFFAOYSA-N
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Description

4-cyano-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action, which makes it a valuable tool for studying biochemical and physiological processes.

Scientific Research Applications

Synthesis and Sensing Applications

A series of derivatives similar to 4-cyano-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide were synthesized, demonstrating the potential of such compounds in the development of colorimetric sensors for anions. One specific derivative exhibited significant color change in response to fluoride ions, indicating its application in naked-eye detection of such anions in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, which was supported by UV-Vis and NMR titration experiments along with density functional theory (DFT) calculations (Younes et al., 2020).

Anticancer Activity

Compounds structurally related to 4-cyano-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their anticancer properties. A study involving the synthesis and characterization of similar benzamide derivatives demonstrated their in vitro anticancer efficacy on various cancer cell lines, highlighting the therapeutic potential of such compounds. The most active compound in the study showed significant activity against breast cancer cell lines, suggesting the relevance of these derivatives in cancer treatment research (Salahuddin et al., 2014).

Herbicidal Activity

In agricultural research, derivatives of 4-cyano-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have been explored for their herbicidal activities. A study synthesized a range of 1,3,4-oxadiazoles and assessed their efficacy as herbicides. Preliminary assays indicated that some of these compounds exhibited favorable herbicidal activity against both dicotyledonous and monocotyledonous weeds, presenting a new avenue for the development of agricultural chemicals (Bao, 2008).

properties

IUPAC Name

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-13-5-7-15(8-6-13)18(25)22-20-24-23-19(26-20)17-10-9-14-3-1-2-4-16(14)11-17/h5-11H,1-4H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJXESLRAMWWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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